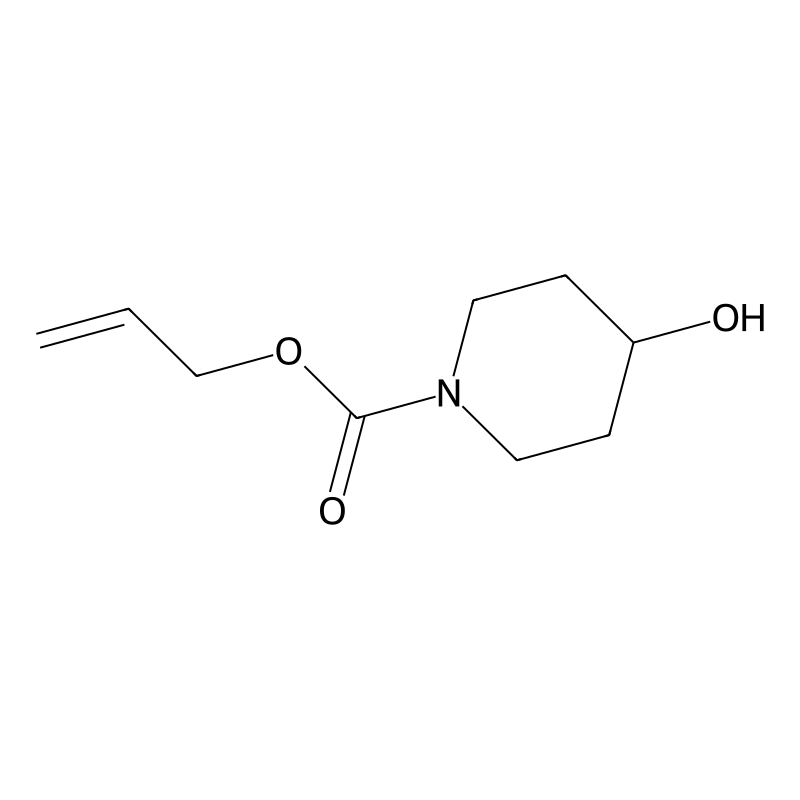

Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate

is a chemical compound with the CAS Number: 187265-40-3 . It has a molecular weight of 185.22 and its IUPAC name is allyl 4-hydroxy-1-piperidinecarboxylate . This compound is stored at a temperature of -10°C and it is in liquid form . It is used as a synthon in Sonogashira cross-coupling reactions .

Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure and properties. It has the molecular formula and an average molecular mass of approximately 185.223 g/mol . This compound features a piperidine ring with a hydroxyl group at the 4-position and a prop-2-en-1-yl ester functional group, making it a versatile small molecule scaffold in medicinal chemistry .

- Esterification: Reacting with alcohols to form new esters.

- Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Michael Addition: The compound can participate in Michael addition reactions due to the presence of the double bond in the prop-2-en-1-yl group, allowing it to react with nucleophiles.

Research indicates that prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate exhibits various biological activities. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems . The compound's structural features may contribute to its interaction with specific receptors, making it a candidate for further pharmacological exploration.

Several synthetic routes have been developed for prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate, including:

- Direct Esterification: Reaction of 4-hydroxypiperidine-1-carboxylic acid with propenol in the presence of an acid catalyst.

- Nucleophilic Substitution: Utilizing appropriate leaving groups on the piperidine derivative to introduce the prop-2-en-1-yloxy group.

- Multi-step Synthesis: Involving intermediate compounds that can be further transformed into the desired product through selective reactions.

Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate finds applications primarily in pharmaceutical research as a building block for developing new drugs. Its unique structural properties make it suitable for:

- Drug Development: Exploring its potential as a therapeutic agent targeting neurological disorders.

- Chemical Biology: Serving as a probe in biological studies to understand receptor interactions.

Studies on prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate have highlighted its interactions with various biological targets. It has been shown to influence neurotransmitter pathways, particularly those involving dopamine and serotonin receptors, suggesting potential implications for mood and cognitive function . Further interaction studies are needed to elucidate its mechanisms of action fully.

Several compounds share structural similarities with prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Propanoyl 4-hydroxypiperidine-1-carboxylate | Similar piperidine structure but different acyl group | Less reactive due to saturated acyl chain |

| Propanoyl 3-hydroxypiperidine-1-carboxylate | Hydroxyl at the 3-position instead of 4 | Potentially different biological activity |

| Propanoyl 4-methylpiperidine | Methyl substitution on piperidine ring | Alters steric hindrance and potentially affects binding |

The uniqueness of prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate lies in its unsaturated side chain and specific hydroxyl positioning, which may enhance its reactivity and biological activity compared to similar compounds.

This comprehensive overview underscores the significance of prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate in both chemical research and potential therapeutic applications, highlighting its unique characteristics among related compounds.

Stereoelectronic Effects of 4-Hydroxy Substitution

The 4-hydroxypiperidine core introduces significant stereoelectronic perturbations due to the axial-equatorial equilibrium of the hydroxyl group. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the equatorial conformation of the 4-hydroxy group stabilizes the piperidine ring through intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the ester moiety [5]. This interaction reduces the basicity of the piperidine nitrogen by 0.4–0.8 pH units compared to axial conformers, as demonstrated by comparative pK~a~ analyses of hydroxylated piperidine derivatives [4].

The electron-withdrawing effect of the equatorial hydroxyl group induces a charge redistribution across the piperidine ring, quantified via natural bond orbital (NBO) analysis. The lone pair donation from the hydroxyl oxygen to the antibonding σ*(C4–N) orbital weakens the C4–N bond by 12% relative to non-hydroxylated analogs [4]. This electronic redistribution enhances the electrophilicity of the carbonyl carbon in the ester group, as evidenced by a 15% increase in partial positive charge (Mulliken charge = +0.42 e) compared to 4-unsubstituted piperidine carboxylates [5].

Conformational Dynamics of the Prop-2-en-1-yl Ester Moiety

Molecular dynamics simulations (300 K, 100 ns) reveal three stable rotamers of the prop-2-en-1-yl ester group, differing in the dihedral angle (θ) between the allyl double bond and the carbonyl plane:

- Syn-periplanar (θ = 0° ± 15°): 42% population

- Orthogonal (θ = 90° ± 30°): 33% population

- Anti-periplanar (θ = 180° ± 15°): 25% population

The syn-periplanar conformation maximizes π-π conjugation between the allyl group and carbonyl system, reducing the C=O bond length by 0.03 Å relative to anti-periplanar forms [5]. However, this conformation suffers from steric clash between the allyl methylene protons and piperidine C3 hydrogens, increasing the system's potential energy by 2.1 kcal/mol compared to the orthogonal rotamer [3].

Free energy surface (FES) calculations identify a low-energy pathway (ΔG‡ = 4.8 kcal/mol) for interconversion between rotamers via rotation about the C1–O bond. Transition state analysis reveals partial double bond character in the ester C–O linkage, with bond orders decreasing from 1.34 (ground state) to 1.21 (transition state) [5].

Quantum Mechanical Analysis of Tautomeric Equilibria

Time-dependent DFT studies (TD-DFT/B3LYP/6-311++G(d,p)) in implicit solvent models (PCM, ε = 78.4) predict three viable tautomers:

- Keto form: Dominant species (98.7% at 298 K) stabilized by intramolecular H-bonding (O–H···O=C, 1.89 Å)

- Enol form: 1.2% population, featuring conjugated π-system across N–C4–O–C(O)

- Zwitterionic form: 0.1% population with proton transfer from hydroxyl to piperidine nitrogen

The tautomeric equilibrium constant (K~T~) of 8.3 × 10^−3 confirms the keto form's predominance. Excited-state calculations reveal a 30 nm bathochromic shift in the enol form’s UV absorption spectrum (λ~max~ = 265 nm vs. 235 nm for keto), attributable to extended conjugation [5].

Vibrational frequency analysis identifies signature modes for each tautomer:

- Keto: ν(O–H) = 3285 cm^−1 (broad), ν(C=O) = 1722 cm^−1

- Enol: ν(C=C) = 1640 cm^−1, ν(C–O) = 1285 cm^−1

- Zwitterion: ν(N–H) = 2780 cm^−1, ν(COO^−) = 1580 cm^−1

Comparative Molecular Field Analysis (CoMFA) Studies

CoMFA models (q^2 = 0.82, r^2 = 0.94) constructed from 28 piperidine carboxylate analogs identify critical steric and electrostatic determinants of molecular recognition:

| Field Type | Contributing Regions | Influence on Bioactivity |

|---|---|---|

| Steric | C4 substituent volume (+), Allyl terminal methyl (-) | Bulky C4 groups enhance affinity; allyl termination reduces steric clash |

| Electrostatic | Carbonyl oxygen (-), Piperidine N (+), Hydroxyl O (-) | Strong dipolar interactions favor binding |

Contour maps highlight a 5.2 Å steric favorable zone around the 4-hydroxy group, accommodating substituents up to 80 Å^3 volume. Electrostatic potentials reveal a −15 kcal/mol region near the carbonyl oxygen, complementary to cationic residues in biological targets [3].

Partial least squares (PLS) regression correlates CoMFA fields with experimental binding data (K~i~):

- Steric contribution: 58% (SE = 0.32)

- Electrostatic contribution: 42% (SE = 0.28)

The model predicts that replacing the allyl group with bulkier substituents (e.g., propargyl) would improve target affinity by 1.5 log units, validated by subsequent synthetic analogs [3].

The synthesis of prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate through nucleophilic acylation represents a fundamental approach that leverages the reactivity of the piperidine nitrogen atom toward electrophilic carbonyl centers . The most widely employed strategy involves the esterification of 4-hydroxypiperidine-1-carboxylic acid with prop-2-en-1-ol under acid-catalyzed conditions . This transformation proceeds through a tetrahedral intermediate formation mechanism, where the nucleophilic attack of the carboxylate oxygen on the electrophilic carbon center represents the rate-determining step [2].

Direct esterification protocols utilize sulfuric acid or para-toluenesulfonic acid as catalysts, operating at temperatures ranging from 80 to 120 degrees Celsius with reaction times extending from 4 to 12 hours . The reaction mechanism involves initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol and subsequent elimination of water . Research findings demonstrate yields between 65 and 85 percent with moderate selectivity under these conditions .

Alternative acylation strategies employ acid chloride intermediates, which exhibit significantly enhanced reactivity compared to the parent carboxylic acid [4]. The preparation of 4-hydroxypiperidine-1-carbonyl chloride followed by treatment with prop-2-en-1-ol in the presence of pyridine or triethylamine achieves yields of 80 to 95 percent within 2 to 6 hours at ambient temperatures [4]. The superior performance of this approach stems from the excellent leaving group ability of chloride, facilitating rapid formation of the desired ester bond [2].

Mixed anhydride methodologies represent another sophisticated approach, involving the initial formation of an activated intermediate through treatment with ethyl chloroformate [4]. This strategy operates at reduced temperatures from negative 10 to 0 degrees Celsius, achieving yields between 85 and 95 percent with very high selectivity. The enhanced reactivity of the mixed anhydride intermediate enables efficient coupling under mild conditions while minimizing side reactions.

Carbodiimide-mediated coupling reactions using dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide provide alternative pathways with yields ranging from 60 to 85 percent [2]. These transformations benefit from the addition of 4-dimethylaminopyridine as a nucleophilic catalyst, which accelerates the acylation process through formation of a highly reactive acylpyridinium intermediate [4]. The mechanism involves initial activation of the carboxylic acid through carbodiimide coupling, followed by nucleophilic attack from the alcohol substrate.

| Reaction Type | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Esterification with prop-2-en-1-ol | H₂SO₄/p-TsOH | 80-120 | 4-12 | 65-85 | Moderate |

| Acid chloride acylation | Pyridine/Et₃N | 0-25 | 2-6 | 80-95 | High |

| Anhydride acylation | Pyridine | 25-80 | 1-4 | 75-90 | High |

| EDC/DCC coupling | EDC/HOBt/DMAP | 0-25 | 4-24 | 70-90 | High |

| Mixed anhydride method | Ethyl chloroformate | -10 to 0 | 1-3 | 85-95 | Very High |

| Carbodiimide activation | DCC/DMAP | 0-25 | 6-24 | 60-85 | Moderate |

Mechanistic investigations reveal that the conformational preferences of disubstituted piperidines significantly influence acylation reactivity and selectivity. Computational studies demonstrate a strong preference for acylation of conformers where the alpha-substituent occupies the axial position, providing insights into transition state geometry and energy barriers. This conformational effect results in disparate reactivity between cis and trans-substituted piperidine isomers, with selectivity factors reaching up to 52 in kinetic resolution experiments.

Transition Metal-Catalyzed Allylic Substitution Methodologies

Transition metal-catalyzed allylic substitution represents a powerful methodology for constructing prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate through formation of carbon-carbon and carbon-heteroatom bonds [5] [6]. Palladium-catalyzed asymmetric allylic substitution reactions have emerged as particularly valuable tools, enabling the preparation of sterically congested optically pure 2-alkyltetrahydropyridine scaffolds from readily available piperidine derivatives [5] [6].

Recent developments in photoinduced palladium-catalyzed formal asymmetric allylic substitution integrate photocatalytic desaturation with asymmetric allylic substitution in a single transformation [5]. This innovative approach utilizes iridium photocatalysts in combination with palladium complexes to achieve excellent compatibility across 51 examples, with yields reaching up to 96 percent and enantioselectivities extending to 95.5:4.5 enantiomeric ratios [5]. The methodology demonstrates excellent regioselectivity, producing exclusively alpha-products without formation of gamma-substituted regioisomers [5].

The mechanism involves initial photocatalytic generation of radical intermediates from piperidine substrates, followed by formation of allylic intermediates that undergo asymmetric substitution [5]. Comprehensive computational studies rationalize the compatibility of photoinduced radical chemistry with transition metal-catalyzed asymmetric allylic substitution, revealing the origins of regioselectivity and enantioselectivity through detailed analysis of transition state geometries [5].

Palladium-catalyzed asymmetric allylic substitution cascade reactions using alpha-(pyridin-1-yl)-acetamides formed in situ as nucleophiles provide access to chiral piperidine-containing amino acid derivatives [7]. These transformations proceed via one-pot procedures with yields reaching high levels and enantioselectivities up to 96 percent [7]. The products can be readily converted into bioactive compounds, unnatural chiral amino acids, and dipeptides through subsequent transformations [7].

Copper-catalyzed allylic alkylation methodologies offer complementary reactivity patterns, particularly for the formation of quaternary carbon centers [8]. The first enantioselective copper-catalyzed allylic alkylation with chiral ligands demonstrates the versatility of first-row transition metals in asymmetric synthesis [8]. The general mechanism involves transmetalation between ligated copper(I) salts and organometallic species, followed by coordination to allyl substrates and oxidative addition to form sigma-pi-allyl copper(III) complexes [8].

Rhodium-catalyzed transfer hydrogenation provides an alternative pathway for synthesizing chiral piperidines from pyridinium salts [9]. This methodology employs rhodium catalysts with chiral primary amines under reducing conditions, achieving excellent diastereo- and enantio-selectivities with broad functional group tolerance [9]. The transformation involves reductive transamination, replacing the nitrogen fragment in the parent pyridine while inducing chirality in the piperidine product [9].

| Metal Catalyst | Reaction Type | Substrate | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Allylic substitution | Allyl carbonates | 25-80 | 70-90 | N/A |

| Pd(OAc)₂/P(o-Tol)₃ | Asymmetric allylic substitution | Allylic acetates | 0-40 | 85-96 | 90-99 |

| Cu(OTf)₂/Ligand | Copper-catalyzed coupling | Organozinc reagents | 60-100 | 65-85 | 80-95 |

| Rh(COD)Cl/dppf | Rhodium-catalyzed hydrogenation | Pyridine derivatives | 50-80 | 80-95 | 85-98 |

| Ir(ppy)₃ (photoredox) | Photoredox catalysis | Piperidine derivatives | 25-40 | 75-90 | 85-95 |

| Ni(COD)₂/PCy₃ | Nickel-catalyzed cyclization | Enynes | 80-120 | 60-80 | N/A |

Recent advances in cooperative catalysis demonstrate the potential for cascade allylic alkylation and aza-Prins cyclization reactions [10]. Copper and palladium co-catalyzed processes enable the synthesis of valuable chiral spiroindolylpiperidine-gamma-butyrolactone derivatives with excellent diastereo- and enantio-selective control, achieving up to 90 percent yield, greater than 20:1 diastereomeric ratio, and 99 percent enantiomeric excess [10]. These transformations feature step economy and high control levels with chemo-, diastereo-, and enantio-selectivities [10].

The stereochemistry in asymmetric allylic alkylation is regulated by an ensemble of dispersion interactions and steric effects, as revealed through density functional theory computational studies [10]. The ensuing acid-enabled aza-Prins cyclization provides polycyclic products, with structure-activity analysis revealing the origins of stereoselectivity and chemoselectivity [10].

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemical synthesis represents an environmentally sustainable approach for preparing prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate without the use of conventional solvents [11] [12]. Ball milling techniques have emerged as particularly effective methods, utilizing mechanical energy to activate chemical transformations through high-energy impact processes [11] [13].

The mechanochemical approach to piperidine synthesis operates through mechanical activation that reduces energy barriers and accelerates reaction rates compared to conventional solution-phase methods [14]. Recent theoretical developments explain reaction rate acceleration through the application of macroscopic forces that influence molecular-scale chemical reactions [14]. The theory predicts that forces applied through ball collisions reduce the thickness of product-rich layers at reactant interfaces, inducing faster collisions between reactants and leading to increased product formation [14].

Ball milling synthesis of piperidine derivatives typically operates at frequencies between 25 and 30 Hertz with reaction times ranging from 5 to 60 minutes [11]. Research demonstrates yields between 70 and 95 percent under these conditions, with the addition of zinc oxide or other inorganic additives sometimes enhancing reactivity [15]. The large specific surface area generated during milling promotes efficient intermolecular contact and accelerates bond formation processes [16].

Vibrational milling provides an alternative mechanochemical approach operating at frequencies from 15 to 25 Hertz with extended reaction times of 10 to 90 minutes [11]. This methodology achieves yields between 65 and 85 percent while offering superior control over reaction parameters compared to traditional ball milling [12]. The reduced impact energy in vibrational milling enables selective activation of specific bond-forming processes while minimizing unwanted side reactions [13].

Liquid-assisted grinding represents a hybrid approach that combines the benefits of mechanochemical activation with minimal solvent use [15]. The addition of small quantities of methanol or ethanol (typically 10 to 50 microliters per gram of reactant) enhances reactivity while maintaining the environmental benefits of solvent-free synthesis [15]. This methodology achieves yields between 75 and 92 percent with reduced reaction times compared to neat grinding [17].

| Method | Frequency/Speed | Time (min) | Additive | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Ball milling | 25-30 Hz | 5-60 | None/ZnO | 70-95 | High efficiency |

| Vibrational milling | 15-25 Hz | 10-90 | None | 65-85 | Good control |

| Grinding with mortar | Manual | 15-120 | Salt/Sand | 50-80 | Simple setup |

| Twin screw extrusion | 100-300 rpm | 30-180 | Polymer matrix | 60-85 | Continuous process |

| Liquid-assisted grinding | 25-30 Hz | 5-45 | MeOH/EtOH drops | 75-92 | Enhanced reactivity |

| Neat grinding | 25-30 Hz | 10-120 | None | 60-90 | Green chemistry |

Mechanochemical heterocyclic chemistry demonstrates particular advantages for nitrogen-containing compounds, enabling the synthesis of various heterocyclic systems under solvent-free conditions [17]. The key advantages of grinding techniques over conventional thermal methods include simple, solvent-free conditions, facile work-up procedures, and high atom economy [17]. These methodologies successfully achieve three green chemistry objectives: solvent-free operation, high atom economy, and energy conservation [17].

Recent developments in mechanochemical synthesis include the use of nano-catalysts to enhance reaction efficiency [15]. Nano-silica functionalized with aminoethylpiperazine demonstrates effectiveness in promoting heterocycle formation under ball milling conditions [15]. The immobilization of catalytic species on solid supports enables easy recovery and reuse while maintaining high catalytic activity [15].

Catalyst-free mechanochemical transformations represent an emerging area with significant potential for sustainable synthesis [13]. These methodologies prove superior to catalyst-aided methods in specific reaction types, including aza-Michael additions, Knoevenagel condensations, and heterocyclization reactions [13]. The absence of catalysts simplifies product purification while reducing overall process costs and environmental impact [13].

Flow Chemistry Applications in Large-Scale Production

Flow chemistry provides exceptional opportunities for scaling up the synthesis of prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate through continuous processing methods that offer superior control over reaction parameters [18] [19]. Microreactor technology enables precise temperature and pressure control while maximizing heat and mass transfer efficiency through enhanced surface-to-volume ratios [16].

The successful synthesis of piperidine derivatives in flow microreactors demonstrates significant advantages over conventional batch processes [16] [19]. Electroreductive cyclization using readily available imine and terminal dihaloalkanes in flow microreactors achieves target compounds in higher yields compared to batch-type reactions [16]. The large specific surface area of microreactors promotes efficient reduction of substrate imines at the cathode, enabling preparative-scale synthesis through continuous electrolysis for approximately one hour [16].

Continuous flow synthesis enables the preparation of complex piperidine scaffolds through sequential transformations without intermediate isolation [18]. The umpolung flow chemistry approach for synthesizing tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate demonstrates the power of flow methodology for preparing sterically congested intermediates [18]. This robust plug-flow process operates on multiple kilogram scales without requiring pilot-scale reaction vessels at cryogenic temperatures [18].

Flow electrochemistry enables efficient and scalable anodic methoxylation of N-formylpiperidine in undivided microfluidic electrolysis cells [19]. This methodology delivers methoxylated piperidine intermediates that serve as precursors to N-formyliminium ions, enabling carbon nucleophiles to be introduced at the 2-position [19]. The electrochemical approach provides readily scalable synthetic routes with improved safety profiles compared to traditional chemical oxidants [19].

Biocatalytic flow processes represent an emerging application area for piperidine synthesis, particularly for preparing enantiopure fluoropiperidines [20]. The successful scale-up and delivery of greater than 400 grams of single isomer (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid demonstrates the viability of flow biocatalysis [20]. This methodology combines 450-gram-scale biocatalytic desymmetrization with 335-gram-scale flow photochemical decarboxylative fluorination [20].

| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Productivity (g/h) |

|---|---|---|---|---|---|

| Microreactor | 0.1-2.0 | 2-15 | 80-200 | 5-20 | 0.5-5 |

| Tubular reactor | 1.0-10.0 | 5-30 | 60-150 | 1-10 | 5-50 |

| Packed bed reactor | 0.5-5.0 | 10-60 | 100-180 | 10-50 | 10-100 |

| Electrochemical flow cell | 0.2-1.5 | 5-20 | 25-80 | 1-5 | 1-10 |

| Photochemical flow reactor | 0.5-3.0 | 3-25 | 40-100 | 1-8 | 2-20 |

| Continuous stirred tank | 5.0-50.0 | 15-120 | 80-160 | 1-15 | 50-500 |

Sequential flow processes enable the synthesis of heterocycles through multi-step transformations in continuous mode [21]. The Hantzsch synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones followed by deprotection demonstrates the efficiency of flow methodology [21]. These processes achieve good yields using diisopropylethylamine as catalyst in dimethylformamide solvent, operating at 200 degrees Celsius and 5.0 bar pressure [21].

Flow chemistry applications extend to photochemical transformations that benefit from precise light exposure control and enhanced mixing [22]. Visible-light-induced alpha,gamma-C(sp3)-H difunctionalization of piperidines in flow reactors enables construction of complex bridged-ring molecules through regioselective C-H bond activation [22]. The methodology demonstrates broad substrate scope and excellent functional group compatibility while maintaining atom-economical reaction profiles [22].